Product packaging for Doxylamine-d5 Succinate(Cat. No.:CAS No. 1216840-94-6)

Doxylamine-d5 Succinate

Cat. No.: B1139351
CAS No.: 1216840-94-6
M. Wt: 393.49
Attention: For research use only. Not for human or veterinary use.
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Description

Doxylamine-d5 Succinate (CAS 1216840-94-6) is a deuterated analog of doxylamine, a first-generation ethanolamine-based antihistamine . This compound is exclusively designed for use as an internal standard in quantitative bioanalytical methods, particularly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . Its primary research value lies in ensuring accuracy and precision when quantifying concentrations of its non-deuterated counterpart, doxylamine, in biological matrices such as human plasma . Using a stable isotope-labeled internal standard like this compound is critical for compensating for variability in sample preparation and ionization efficiency during mass spectrometric analysis, thereby improving the reliability of data in pharmacokinetic, bioequivalence, and metabolic studies . Doxylamine is a potent H1 histamine receptor antagonist with significant sedative and anticholinergic properties . Research into its pharmacokinetics has shown that it is readily absorbed, has a half-life of approximately 10-12 hours, and is metabolized in the liver . This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures for humans or animals. Researchers should handle this chemical reagent with appropriate care in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23D5N2O5 B1139351 Doxylamine-d5 Succinate CAS No. 1216840-94-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

butanedioic acid;N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i4D,5D,6D,9D,10D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAUFVUYFNWQFM-NBTFKYQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN(C)C)[2H])[2H].C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for Deuterium Incorporation into Complex Organic Molecules: a Case Study of Doxylamine D5 Succinate

Methodologies for Stereoselective and Regioselective Deuteration of the Doxylamine (B195884) Core Structure

The synthesis of Doxylamine-d5 Succinate (B1194679) requires the precise and controlled introduction of five deuterium (B1214612) atoms onto the phenyl ring of the doxylamine core. This demands methodologies that are highly regioselective, ensuring deuteration occurs only at the desired positions.

Catalytic Deuterium Exchange Protocols

Catalytic hydrogen isotope exchange (HIE) represents a powerful late-stage functionalization technique for introducing deuterium into organic molecules. acs.org These methods utilize a catalyst to activate C-H bonds and facilitate their exchange with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). acs.orgresearchgate.net

For the doxylamine core, transition-metal catalysts, particularly those based on iridium or ruthenium, are highly effective. acs.org Iridium complexes, often featuring N-heterocyclic carbene (NHC) ligands, can direct deuteration to specific positions. acs.org In the case of doxylamine, the pyridine (B92270) nitrogen and the ether oxygen can act as directing groups, guiding the catalyst to activate the ortho-C-H bonds on the pyridine and phenyl rings, respectively. acs.org Similarly, ruthenium-based catalysts have shown efficacy in the α,β-deuteration of bioactive amines. acs.org

However, achieving selective deuteration of only the phenyl ring to produce the d5 isotopologue without affecting the pyridine ring or other positions can be challenging with HIE. The reaction conditions, including the choice of catalyst, solvent, temperature, and deuterium source, must be meticulously optimized to control regioselectivity. nih.gov

Table 1: Comparison of Potential Catalytic Deuteration Strategies

Catalyst System Deuterium Source Directing Group Potential Advantages Potential Challenges
Iridium(I)-NHC Complexes D₂ Gas Pyridine-N, Ether-O High activity, potential for high regioselectivity. acs.org Risk of exchange at undesired positions (e.g., pyridine ring), requires specialized equipment for gas handling.
Ruthenium/Carbon (Ru/C) D₂O Hydroxyl (in precursor) High regioselectivity for positions alpha to alcohols, uses a readily available deuterium source. researchgate.net May require synthesis of a specific precursor, potential for side reactions.

Chemical Synthesis Routes Employing Deuterated Reagents

A more controlled and widely used approach for synthesizing Doxylamine-d5 is to build the molecule using a starting material that is already deuterated. This bottom-up strategy offers superior control over the precise location of the deuterium atoms. d-nb.info

The standard synthesis of doxylamine involves a Grignard reaction between 2-acetylpyridine (B122185) and a phenylmagnesium halide, followed by etherification. google.comresearchgate.net To produce Doxylamine-d5, this synthesis is adapted by using a deuterated Grignard reagent. The key steps are as follows:

Preparation of Bromobenzene-d5: The synthesis begins with benzene-d6, which is brominated to yield bromobenzene-d5. This ensures that all five positions on the phenyl ring are deuterated from the outset.

Formation of Deuterated Grignard Reagent: Bromobenzene-d5 is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form phenyl-d5-magnesium bromide. google.com

Grignard Reaction: The deuterated Grignard reagent is then reacted with 2-acetylpyridine. This reaction creates the tertiary alcohol, 1-(phenyl-d5)-1-(2-pyridyl)ethanol. researchgate.net

Etherification: The alcohol intermediate is deprotonated with a strong base like sodium amide, and the resulting alkoxide is reacted with 2-(dimethylamino)ethyl chloride to form the ether linkage, yielding the Doxylamine-d5 free base. google.com

This synthetic route ensures that the five deuterium atoms are exclusively located on the phenyl ring, providing excellent regioselectivity and high isotopic enrichment. synzeal.comlgcstandards.com

Considerations for Deuterium Atom Placement and Isotopic Purity

The precise placement of deuterium atoms is critical for the intended application of the labeled compound. For Doxylamine-d5 Succinate used as an internal standard, the deuterium atoms must be in a metabolically stable position to prevent their loss during biological processing. nih.govchemicalbook.com The phenyl ring is a suitable location as its C-H bonds are not the primary sites of metabolic oxidation, which typically occurs via N-demethylation or ether cleavage. researchgate.net

Isotopic purity is a measure of the percentage of molecules that contain the correct number of deuterium atoms at the specified positions. nih.gov For an internal standard, high isotopic purity (>98%) is essential for accurate quantification in mass spectrometry-based assays. eurisotop.com The synthetic route using deuterated reagents generally provides higher isotopic purity than catalytic exchange methods. However, impurities can arise from the presence of non-deuterated starting materials or from back-exchange reactions. Therefore, rigorous purification and analysis are required. google.com

Synthesis and Characterization of the Succinate Salt Form of Deuterated Doxylamine

The final step in the preparation is the conversion of the Doxylamine-d5 free base, which is an oily substance, into a stable, crystalline solid. This is achieved by forming a salt with succinic acid.

Salt Formation Techniques for Stable Isotope-Labeled Pharmaceutical Intermediates

Salt formation is a common practice in the pharmaceutical industry to improve the stability, solubility, and handling properties of active pharmaceutical ingredients. The process for the deuterated compound is analogous to that of its non-deuterated counterpart.

The Doxylamine-d5 free base is dissolved in an appropriate organic solvent, such as acetone (B3395972) or isopropanol. google.comresearchgate.net A solution of succinic acid in the same or a compatible solvent is then added, typically in a 1:1 molar ratio. The reaction is an acid-base neutralization that forms the succinate salt. Upon cooling or solvent evaporation, the this compound precipitates out of the solution as a crystalline solid. google.com The solid is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried. Recrystallization may be performed to achieve higher purity.

Analytical Techniques for Verifying Deuteration Fidelity and Structural Integrity

Comprehensive analytical testing is required to confirm the structural integrity, chemical purity, and isotopic enrichment of the final this compound product. A combination of spectroscopic and chromatographic methods is employed.

Table 2: Analytical Techniques for Characterization of this compound

Technique Purpose Key Findings
Mass Spectrometry (MS) Confirms molecular weight and isotopic enrichment. nih.gov The molecular ion peak will correspond to the mass of the Doxylamine-d5 free base (approx. 275.4 g/mol ), which is 5 mass units higher than the unlabeled version (approx. 270.4 g/mol ). synzeal.com The relative intensities of ions corresponding to d0 through d5 species are used to calculate isotopic purity.
¹H-NMR Spectroscopy Verifies the location of deuterium incorporation. A significant reduction or complete absence of signals in the aromatic region corresponding to the phenyl protons confirms successful deuteration at these sites. Signals for the pyridine and ethylamine (B1201723) protons should remain intact.
²H-NMR Spectroscopy Directly detects the presence and location of deuterium. A signal will be observed in the aromatic region, confirming the presence of deuterium on the phenyl ring.
¹³C-NMR Spectroscopy Confirms the carbon skeleton and deuteration sites. The signals for the deuterated carbons on the phenyl ring will be split into multiplets and have a lower intensity due to coupling with deuterium (a spin-1 nucleus).
High-Performance Liquid Chromatography (HPLC) Determines chemical purity and separates impurities. lgcstandards.com A single major peak indicates high chemical purity. The retention time will be nearly identical to an authentic standard of unlabeled Doxylamine Succinate.

| Elemental Analysis | Confirms the elemental composition of the salt. | The measured percentages of carbon, hydrogen, nitrogen, and oxygen will match the calculated values for the C₂₁H₂₃D₅N₂O₅ formula. |

These analytical methods collectively provide a complete profile of the this compound, ensuring it meets the stringent requirements for use as a high-fidelity internal standard in regulated analytical studies.

High-Resolution Mass Spectrometry for Isotopic Abundance and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of deuterated compounds. nih.govresearchgate.net It provides two critical pieces of information: confirmation of the molecular formula through a highly accurate mass measurement and a detailed assessment of isotopic purity by analyzing the distribution of isotopologues.

For this compound, HRMS can readily distinguish the deuterated molecule from its non-deuterated counterpart. The mass of a deuterium atom is significantly greater than that of a protium (B1232500) (¹H) atom, and this difference is easily resolved by HRMS. The analysis, typically performed using a soft ionization technique like electrospray ionization (ESI), allows the intact protonated molecule [M+H]⁺ to be measured with high mass accuracy.

Isotopic purity is determined by examining the relative abundances of all possible isotopologues (d₀ to d₅) in the mass spectrum. nih.gov A sample of this compound will contain not only the desired d₅ species but also trace amounts of d₄, d₃, and lower isotopologues, as well as the non-deuterated (d₀) form, arising from incomplete deuteration of the starting materials or during synthesis. By integrating the peak areas of each isotopologue, the isotopic purity can be precisely calculated. rsc.org Doxylamine-d5 is frequently used as an internal standard in pharmacokinetic studies for the quantification of doxylamine, making isotopic purity crucial for accurate analysis. d-nb.infoscirp.orgcaymanchem.com

Table 1: Theoretical HRMS Data for Doxylamine-d₅ Isotopologues

This interactive table displays the expected exact masses for the protonated molecular ions ([M+H]⁺) of Doxylamine isotopologues. The data illustrates how HRMS distinguishes between species with different numbers of deuterium atoms.

IsotopologueMolecular FormulaExact Mass [M+H]⁺ (Da)Deuterium Atoms (n)
Doxylamine (d₀)C₁₇H₂₃N₂O⁺271.18050
Doxylamine-d₁C₁₇H₂₂DN₂O⁺272.18681
Doxylamine-d₂C₁₇H₂₁D₂N₂O⁺273.19312
Doxylamine-d₃C₁₇H₂₀D₃N₂O⁺274.19943
Doxylamine-d₄C₁₇H₁₉D₄N₂O⁺275.20574
Doxylamine-d₅C₁₇H₁₈D₅N₂O⁺276.21205

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Assignment (e.g., ²H-NMR, ¹³C-NMR)

While HRMS confirms the level of deuterium incorporation, it does not typically reveal the specific locations of the deuterium atoms within the molecule. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the precise position of isotopic labels.

²H-NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. Since ²H-NMR is "blind" to protons, the resulting spectrum is simplified, showing signals only where deuterium atoms are present. For this compound, the ²H-NMR spectrum would exhibit a signal in the aromatic region (typically 7.0-8.5 ppm), confirming that deuteration has occurred on the phenyl or pyridyl rings. magritek.com Given the synthesis from bromobenzene-d5, this signal corresponds to the five positions on the phenyl ring. The absence of signals in the aliphatic region confirms the regioselectivity of the labeling.

¹³C-NMR Spectroscopy: Carbon-13 NMR provides powerful, indirect evidence for the location of deuterium. The presence of a deuterium atom on a carbon has two main effects:

C-D Coupling: The signal for a deuterated carbon (C-D) is split into a multiplet (typically a 1:1:1 triplet) due to coupling with the deuterium nucleus (spin I=1).

Isotope Shift: The resonance of the deuterated carbon, as well as adjacent carbons, is shifted slightly upfield (to a lower ppm value) compared to its non-deuterated counterpart. This is known as the deuterium-induced isotope shift. nih.govrsc.org

For Doxylamine-d5, the signals corresponding to the five carbons of the phenyl ring will show these characteristic splitting patterns and upfield shifts, providing unambiguous confirmation of the labeling positions. nih.gov Furthermore, quantitative ¹³C-NMR, with appropriate experimental parameters, can be used to determine the degree of deuteration at each specific site.

Table 2: Expected NMR Spectroscopic Changes for Doxylamine-d₅ Succinate

This interactive table summarizes the key diagnostic changes observed in different NMR spectra that confirm the structure and labeling pattern of Doxylamine-d₅.

NMR TechniqueObservation in DoxylamineExpected Change in Doxylamine-d₅Information Gained
¹H-NMR Signals present in the aromatic region (~7.2-7.4 ppm) for the 5 phenyl protons. newdrugapprovals.orgDisappearance or significant reduction in the intensity of the phenyl proton signals.Confirms replacement of H with D on the phenyl ring.
²H-NMR No signal (natural abundance is negligible).A distinct signal appears in the aromatic region (~7.2-7.4 ppm). magritek.comDirectly confirms the presence and chemical environment of deuterium on the aromatic ring.
¹³C-NMR Sharp, single peaks for each unique carbon in the phenyl ring. newdrugapprovals.orgPhenyl carbon signals are split into multiplets and shifted slightly upfield. nih.govUnambiguously confirms the specific carbon atoms to which deuterium is attached.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the chemical bonds and the three-dimensional structure (conformation) of a molecule. rsc.orguc.pt When analyzing deuterated compounds like this compound, these techniques offer another layer of verification for the isotopic substitution.

The fundamental principle is that the vibrational frequency of a bond is dependent on the masses of the atoms involved. Because deuterium is approximately twice as heavy as hydrogen, the stretching frequency of a C-D bond is significantly lower than that of a C-H bond.

Aromatic C-H stretching vibrations typically appear in the region of 3000–3100 cm⁻¹.

Aromatic C-D stretching vibrations are expected to appear in a much lower region, around 2200–2300 cm⁻¹.

In the FT-IR or Raman spectrum of this compound, the appearance of strong absorption bands in the C-D stretching region and a corresponding decrease in the intensity of the aromatic C-H stretching bands provides clear evidence of successful deuteration. rsc.org

Table 3: Key Vibrational Frequencies for the Analysis of Doxylamine-d₅ Succinate

This interactive table highlights the characteristic infrared frequency ranges used to distinguish between C-H and C-D bonds, which is fundamental for verifying deuteration.

Vibrational ModeBond TypeTypical Wavenumber (cm⁻¹)Expected Observation in Doxylamine-d₅
Aromatic C-H StretchC-H3000 - 3100Reduced or absent intensity
Aliphatic C-H StretchC-H2850 - 3000Unchanged
Aromatic C-D StretchC-D2200 - 2300New, strong band appears
Carbonyl C=O Stretch (from Succinate)C=O1700 - 1730Largely unchanged, confirms succinate salt
C-O Ether StretchC-O-C1050 - 1150Largely unchanged

Development and Rigorous Validation of Bioanalytical Methods Employing Doxylamine D5 Succinate As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

The development of a sensitive and specific LC-MS/MS method for the quantification of doxylamine (B195884) requires meticulous optimization of chromatographic separation, mass spectrometric detection, and sample preparation. The use of Doxylamine-d5 succinate (B1194679) as an internal standard is integral to achieving high-quality, reproducible data.

Chromatographic Separation Optimization for Doxylamine and Related Analytes

Effective chromatographic separation is crucial to distinguish doxylamine and its internal standard, Doxylamine-d5, from endogenous components of the biological matrix and potential metabolites. This minimizes ion suppression or enhancement effects in the mass spectrometer's ion source, leading to more accurate quantification.

Several studies have demonstrated successful separation using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) systems. A common choice for the stationary phase is a C18 column, which provides good retention and separation for compounds like doxylamine. nih.govnih.gov For instance, an Acquity UPLC BEH C18 column (1.7 μm particle size, 2.1 mm id × 50 mm length) has been effectively used. nih.gov Another study utilized a Phenomenex Gemini® C18, 5 μm analytical column (150 × 4.6 mm i.d.). nih.gov

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation and peak shape. Gradient elution is often employed, where the proportion of the organic and aqueous phases is varied over the course of the analytical run. This allows for the efficient elution of a range of analytes with different polarities.

A frequently used mobile phase combination consists of an aqueous component, often containing an additive to improve peak shape and ionization efficiency, and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.govresearchgate.net The addition of formic acid (typically at 0.1%) or ammonium (B1175870) acetate (B1210297) to the mobile phase helps to control the pH and promote the protonation of doxylamine, which is beneficial for positive ion electrospray ionization. nih.govnih.govresearchgate.net

The following table summarizes a representative gradient elution profile used for the separation of doxylamine:

Time (min)Flow Rate (mL/min)Mobile Phase A (%) (e.g., 0.1% Formic Acid in Water)Mobile Phase B (%) (e.g., 0.1% Formic Acid in Acetonitrile)
Initial0.6955
2.00.6595
2.50.6595
2.60.6955
4.00.6955

This is an example gradient and may vary between different analytical methods.

The flow rate is another key parameter, with typical values ranging from 0.6 mL/min to 1.5 mL/min, depending on the column dimensions and the desired run time. nih.govresearchgate.net A shorter run time is often desirable for high-throughput analysis in clinical studies. nih.gov

Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity

Tandem mass spectrometry (MS/MS) provides a high degree of sensitivity and selectivity for the quantification of doxylamine in complex biological matrices. This is achieved by monitoring specific precursor-to-product ion transitions for both the analyte and its internal standard.

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection technique used in tandem mass spectrometry. It involves isolating a specific precursor ion (the molecular ion of the analyte or internal standard), subjecting it to fragmentation, and then detecting a specific product ion. This process significantly reduces background noise and interferences.

For doxylamine, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. The optimization process involves infusing a standard solution of doxylamine and Doxylamine-d5 into the mass spectrometer to determine the most abundant and stable precursor and product ions.

The MRM transitions for doxylamine and its deuterated internal standard, Doxylamine-d5, have been well-established in the literature. A commonly used transition for doxylamine is m/z 271.22 → 167.02. nih.gov For Doxylamine-d5, the corresponding transition is m/z 276.24 → 171.28. nih.gov The 5-dalton mass difference between the analyte and the internal standard ensures that they are clearly distinguished by the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Doxylamine271.22167.02
Doxylamine-d5276.24171.28

The collision energy and other MS/MS parameters are optimized to maximize the signal intensity of these transitions, thereby enhancing the sensitivity of the method.

Electrospray Ionization (ESI) is the most common ionization technique used for the analysis of doxylamine by LC-MS/MS. Doxylamine, being a basic compound, is readily ionized in the positive ion mode (ESI+). researchgate.netnih.gov

The efficiency of the ionization process is influenced by several factors, including the composition of the mobile phase and the settings of the ESI source. As mentioned earlier, the addition of modifiers like formic acid or ammonium acetate to the mobile phase promotes the formation of protonated molecules [M+H]⁺, which are then detected by the mass spectrometer. nih.govresearchgate.net

The physical parameters of the ESI source must also be carefully optimized to maximize the signal and ensure stable ionization. These parameters include:

Ion Source Temperature: This affects the desolvation of the droplets and can influence the stability of the analyte. shsmu.edu.cn

Nebulizer Gas Flow: This gas assists in the formation of the aerosol.

Drying Gas Flow and Temperature: These parameters aid in the evaporation of the solvent from the droplets, leading to the release of gas-phase ions.

Capillary Voltage: This is the voltage applied to the ESI needle, which is crucial for the formation of the Taylor cone and the electrospray.

Optimizing these conditions is essential for achieving the highest possible sensitivity and reproducibility of the assay.

Multiple Reaction Monitoring (MRM) Transition Optimization for Doxylamine-d5 Succinate

Sample Preparation Methodologies for Complex Biological Matrices

The goal of sample preparation is to extract doxylamine and Doxylamine-d5 from the biological matrix (e.g., plasma, urine) and remove interfering substances such as proteins and phospholipids. nih.gov This is a critical step for ensuring the longevity of the analytical column and the mass spectrometer, as well as for minimizing matrix effects that can impact the accuracy of the results.

Liquid-liquid extraction (LLE) is a widely used technique for the extraction of doxylamine from biological samples. nih.gov This method relies on the differential solubility of the analyte in two immiscible liquids, typically an aqueous sample and an organic solvent.

The choice of the extraction solvent is critical for achieving high recovery of the analyte. A mixture of diethyl ether and hexane (B92381) (e.g., 80:20, v/v) has been shown to be effective for extracting doxylamine from plasma. nih.gov The pH of the aqueous sample is often adjusted to an alkaline state to ensure that doxylamine, a basic compound, is in its non-ionized form, which is more soluble in organic solvents.

The LLE procedure typically involves the following steps:

Addition of the internal standard (this compound) to the plasma sample.

Addition of a basifying agent (e.g., sodium hydroxide) to adjust the pH.

Addition of the organic extraction solvent.

Vortexing or shaking to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

Centrifugation to separate the aqueous and organic layers.

Transfer of the organic layer to a clean tube.

Evaporation of the organic solvent under a stream of nitrogen.

Reconstitution of the residue in the mobile phase for injection into the LC-MS/MS system.

The optimization of LLE involves evaluating different extraction solvents, solvent ratios, and pH conditions to maximize the recovery of doxylamine while minimizing the co-extraction of interfering substances.

Protein Precipitation and Solid-Phase Extraction (SPE) Techniques

The initial step in analyzing biological samples often involves the removal of endogenous macromolecules, such as proteins, which can interfere with the analysis. ajprd.com Protein precipitation (PPT) and solid-phase extraction (SPE) are two of the most common and effective techniques employed for this purpose. ajprd.comwaters.com

Protein Precipitation (PPT) is a straightforward and rapid method for sample cleanup. ajprd.com It involves the addition of a precipitating agent, typically an organic solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid, to a biological sample (e.g., plasma, serum). ajprd.com This denatures and precipitates the proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analyte of interest and the internal standard, this compound, can then be further processed or directly analyzed. While simple and broadly applicable, PPT may offer less selective cleanup compared to SPE, potentially leading to higher matrix effects.

Solid-Phase Extraction (SPE) is a more selective and powerful technique for sample preparation that provides cleaner extracts and higher analyte concentration. bioanalysis-zone.com The fundamental principle of SPE involves partitioning the analyte between a solid stationary phase and a liquid mobile phase. The process generally consists of the following steps:

Conditioning: The SPE sorbent is prepared for sample application by washing it with an appropriate solvent.

Loading: The pre-treated biological sample, containing Doxylamine and its deuterated internal standard, is passed through the sorbent.

Washing: Interferences are removed from the sorbent with a solvent that does not elute the analyte of interest.

Elution: The purified analyte and internal standard are recovered from the sorbent using a strong elution solvent.

The choice of SPE sorbent (e.g., reversed-phase, normal-phase, ion-exchange) depends on the physicochemical properties of the analyte. For a compound like doxylamine, a reversed-phase or a mixed-mode cation exchange sorbent would be appropriate choices to achieve optimal retention and separation from matrix components. The use of this compound as an internal standard added prior to extraction compensates for any potential loss of the analyte during these extensive sample preparation steps. wuxiapptec.com

A comparison of these two techniques highlights their respective advantages and disadvantages:

FeatureProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Selectivity LowerHigher
Sample Cleanliness Less CleanCleaner
Method Development Time MinimalMore Involved
Cost LowerHigher
Potential for Matrix Effects HigherLower

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development.numberanalytics.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. nih.gov For the analysis of doxylamine, GC-MS offers high sensitivity and specificity.

Derivatization Strategies for Volatility Enhancement in GC-MS

Many pharmaceutical compounds, including doxylamine, contain polar functional groups (e.g., amines, hydroxyls) that can lead to poor chromatographic peak shape and reduced volatility, making them unsuitable for direct GC-MS analysis. jfda-online.comthermofisher.com Chemical derivatization is a crucial step to overcome these limitations by converting the polar analytes into less polar and more volatile derivatives. jfda-online.comthermofisher.comgcms.cz Common derivatization techniques for compounds like doxylamine include:

Silylation: This is one of the most common derivatization methods, where active hydrogens in functional groups are replaced with a trimethylsilyl (B98337) (TMS) group. thermofisher.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting silylated doxylamine is more volatile and thermally stable. thermofisher.com

Acylation: This involves the introduction of an acyl group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with primary and secondary amines and hydroxyl groups to form stable, volatile derivatives. jfda-online.com

Alkylation: This strategy can also be employed to increase volatility. jfda-online.com

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion of the analyte and the internal standard, this compound. nih.govnih.gov

Optimized GC Column Selection and Temperature Programming

The separation of the derivatized doxylamine from other sample components is achieved on a GC column. The selection of the appropriate column and the optimization of the temperature program are critical for achieving good resolution and peak shape. restek.comgcms.cz

GC Column Selection: The choice of the stationary phase is the most important factor in achieving a successful separation. restek.comgcms.cz For the analysis of derivatized doxylamine, a non-polar or mid-polarity column is typically used.

Column TypeStationary Phase CompositionApplication
Non-polar 100% Dimethylpolysiloxane (e.g., DB-1, HP-1)General purpose, good for non-polar compounds.
Mid-polarity 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS)A versatile phase suitable for a wide range of analytes, including many derivatized drugs. nih.gov
Polar Polyethylene Glycol (e.g., DB-WAX)Used for more polar compounds, but less common for derivatized amines.

The column dimensions (length, internal diameter, and film thickness) also play a significant role in the separation efficiency and analysis time. chromatographyonline.com Longer columns provide better resolution but increase analysis time, while smaller internal diameter columns offer higher efficiency. chromatographyonline.com

Temperature Programming: Isothermal analysis (constant temperature) is rarely sufficient for complex samples. chromatographyonline.com Temperature programming, where the column temperature is increased during the analysis, is employed to optimize the separation. numberanalytics.comchromatographyonline.com A typical temperature program consists of:

Initial Temperature and Hold Time: A lower initial temperature helps to focus the analytes at the head of the column, improving the resolution of early eluting peaks. chromatographyonline.comelementlabsolutions.com

Ramp Rate(s): The rate at which the temperature is increased affects the separation. A slower ramp rate generally improves resolution but lengthens the analysis time. elementlabsolutions.com Multiple ramps can be used to optimize the separation of specific compound groups.

Final Temperature and Hold Time: The final temperature ensures that all components are eluted from the column. chromatographyonline.comelementlabsolutions.com

A systematic approach to developing the temperature program, often starting with a scouting gradient, is essential for achieving optimal separation. chromatographyonline.com For instance, a study on doxylamine analysis utilized a temperature program that started at 70°C and ramped up to 320°C to ensure proper elution. nuph.edu.ua Another method for general drug screening programmed the oven from 150°C to 300°C. nih.gov

Comprehensive Method Validation Protocols for Deuterated Internal Standards.nih.gov

The use of a deuterated internal standard like this compound requires rigorous validation to ensure the reliability of the bioanalytical method. clearsynth.comeuropa.eu Validation protocols are guided by regulatory agencies to demonstrate that the method is suitable for its intended purpose. nih.gov

Assessment of Specificity and Selectivity, Including Cross-Talk and Interference

Specificity and Selectivity refer to the ability of the method to unequivocally measure the analyte in the presence of other components in the sample matrix, such as metabolites, impurities, or other drugs. nih.gov This is typically assessed by analyzing blank matrix samples from multiple sources to check for interfering peaks at the retention time of the analyte and the internal standard. nih.gov

Cross-talk is a phenomenon specific to mass spectrometric detection where the signal from the analyte contributes to the signal of the internal standard, or vice versa. wuxiapptec.comresearchgate.net This can occur due to isotopic overlap or the presence of impurities in the analyte or internal standard. researchgate.net To assess cross-talk, a blank matrix is spiked with the analyte at the upper limit of quantification (ULOQ) and analyzed for any response in the internal standard channel. nih.gov Similarly, a sample containing only the internal standard is analyzed to check for any contribution to the analyte signal. nih.gov The International Council for Harmonisation (ICH) M10 guidelines suggest that the contribution of the internal standard to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the analyte's contribution to the internal standard signal should be ≤ 5% of the internal standard's response. wuxiapptec.com

Linearity and Calibration Curve Establishment with Weighting Schemes.nih.govresearchgate.net

Linearity demonstrates the direct proportionality of the instrument response to the concentration of the analyte over a defined range. researchgate.net A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards. researchgate.net A minimum of six non-zero concentration levels, including the LLOQ and ULOQ, are typically required to establish the calibration curve. europa.eu

Calibration Curve and Weighting Schemes: In many bioanalytical methods, the variance of the data points increases with concentration, a phenomenon known as heteroscedasticity. nih.govcore.ac.uk In such cases, a simple linear regression may give undue weight to the higher concentration standards, leading to inaccuracy at the lower end of the curve. nih.govresearchgate.netcore.ac.uk To counteract this, weighted least squares linear regression is employed. nih.govresearchgate.netcore.ac.uk Common weighting factors include 1/x, 1/x², or 1/y, where x is the concentration and y is the response. researchgate.netchromatographyonline.com The most appropriate weighting scheme is the one that minimizes the sum of the absolute relative errors across the calibration range. chromatographyonline.com Regulatory guidelines recommend using the simplest regression model that adequately describes the concentration-response relationship with an appropriate weighting scheme. europa.euchromatographyonline.com

An example of calibration curve data for a hypothetical doxylamine assay is presented below:

Nominal Concentration (ng/mL)Analyte/IS Peak Area RatioBack-calculated Concentration (ng/mL) (Unweighted)%RE (Unweighted)Back-calculated Concentration (ng/mL) (1/x² Weighted)%RE (1/x² Weighted)
1 (LLOQ)0.0121.1515.0%1.022.0%
20.0232.105.0%2.052.5%
100.1109.80-2.0%9.95-0.5%
500.54049.5-1.0%49.8-0.4%
1001.050102.02.0%101.01.0%
200 (ULOQ)2.150198.0-1.0%199.5-0.25%

As the table illustrates, the use of a 1/x² weighting factor can significantly improve the accuracy of the back-calculated concentrations, especially at the lower end of the calibration curve.

Evaluation of Accuracy and Precision (Intra-day and Inter-day)

The accuracy and precision of a bioanalytical method are fundamental to its validity, demonstrating the closeness of measured values to the nominal concentration and the degree of scatter among a series of measurements, respectively. austinpublishinggroup.comfda.gov These parameters are assessed through intra-day and inter-day validation experiments using quality control (QC) samples at multiple concentration levels.

Intra-day precision and accuracy are determined by analyzing multiple replicates of QC samples at low, medium, and high concentrations within a single day. Inter-day precision and accuracy involve the analysis of these QC samples over several consecutive days. rsc.org For a method to be considered reliable, the precision, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), should generally not exceed 15%, except at the lower limit of quantification (LLOQ), where a limit of 20% is often acceptable. austinpublishinggroup.comich.org The accuracy, expressed as the percentage of the nominal concentration, should be within 85-115% (or 80-120% for the LLOQ). austinpublishinggroup.com

In a study validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for doxylamine in human plasma using Doxylamine-d5 as the internal standard, the intra-run precision (%CV) for QC samples ranged from 0.9% to 12.7%, while the inter-run precision ranged from 1.1% to 7.9%. nih.gov The intra-run accuracy was between 96.4% and 113.7% of the nominal concentration, and the inter-run accuracy ranged from 102.8% to 108.8%. nih.gov Another LC-MS/MS method for doxylamine in human plasma reported intra-batch precision (%CV) of less than 5.4% and accuracy deviation (%RE) from -10.6% to 3.7%. The inter-batch precision was less than 6.6%, with accuracy deviation ranging from -2.7% to 0.1%. researchgate.netnih.gov Similarly, a chiral separation method for doxylamine enantiomers in rat plasma demonstrated a mean relative standard deviation (RSD%) for accuracy and both intra-day and inter-day precision of ≤10% for both enantiomers. researchgate.net

Table 1: Intra-day and Inter-day Accuracy and Precision Data

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netipinnovative.com For bioanalytical methods, the LOQ is a more critical parameter and is typically established as the lowest standard on the calibration curve. austinpublishinggroup.com

The LOQ must be determined with a precision of ≤20% CV and an accuracy of 80-120%. austinpublishinggroup.com In various validated methods for doxylamine using Doxylamine-d5 as an internal standard, the LOQ has been established at different levels depending on the specific method and instrumentation. For instance, a UPLC-MS/MS method for doxylamine in human plasma established a limit of quantification of 1.0 ng/mL. nih.gov Another sensitive LC-MS/MS method reported an LOQ of 0.500 ng/mL. researchgate.netnih.gov An older HPLC method for doxylamine succinate tablets reported a higher LOQ of 3.28 µg/ml and an LOD of 0.96 µg/ml. d-nb.info

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Matrix Effect Assessment and Compensation Strategies

The matrix effect is the alteration of analyte ionization due to the presence of co-eluting, interfering substances in the biological matrix, which can lead to inaccurate quantification. It is a significant concern in LC-MS/MS-based assays. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for matrix effects. researchgate.net Since the deuterated internal standard has nearly identical physicochemical properties and chromatographic behavior to the analyte, it experiences similar matrix effects, allowing for accurate correction of the analyte signal. veeprho.com

Assessment of the matrix effect is typically performed by comparing the response of the analyte in post-extraction spiked blank matrix samples with the response of the analyte in a neat solution at the same concentration. rsc.org A validated LC-MS/MS method for doxylamine using Doxylamine-d5 as an internal standard demonstrated that the matrix effect was within the acceptable range, ensuring the reliability of the results. researchgate.net

Stability of Analyte and Internal Standard in Various Sample Handling Conditions

Ensuring the stability of both the analyte and the internal standard throughout the entire sample handling and analysis process is crucial for obtaining reliable data. Stability studies are conducted to evaluate the integrity of the analyte and internal standard under various conditions that mimic those encountered during sample collection, storage, and processing.

These studies typically include:

Short-term stability: Assesses stability at room temperature for a period relevant to sample handling. nih.gov

Freeze-thaw stability: Evaluates the impact of repeated freezing and thawing cycles. nih.gov

Long-term stability: Determines stability during prolonged storage at frozen temperatures (e.g., -20°C or -80°C). nih.govcaymanchem.com

Autosampler stability: Assesses stability in the processed samples while waiting for injection into the analytical instrument. nih.gov

For this compound, a solid formulation is reported to be stable for at least four years when stored at -20°C. caymanchem.comcaymanchem.com In a validated method, doxylamine and its internal standard, Doxylamine-d5, were found to be stable in human plasma under various conditions, including short-term at room temperature, multiple freeze-thaw cycles, and long-term storage. nih.gov Another study confirmed the stability of doxylamine in plasma after 4 hours at room temperature, one month at -80°C, and three freeze-thaw cycles. science.gov

Dilution Integrity and Carry-Over Assessment

Dilution Integrity

In some instances, the concentration of an analyte in a sample may exceed the upper limit of quantification (ULOQ) of the calibration curve. In such cases, the sample must be diluted with a blank matrix to bring the concentration within the quantifiable range. Dilution integrity studies are performed to ensure that this dilution process does not affect the accuracy and precision of the measurement. ich.orgnih.gov This is typically evaluated by spiking a matrix with the analyte at a concentration above the ULOQ, diluting it with a blank matrix, and then analyzing the diluted sample. The accuracy and precision of the back-calculated concentration must be within ±15%. ich.orgnih.gov Validated methods using Doxylamine-d5 have demonstrated acceptable dilution integrity. nih.govresearchgate.net

Carry-Over Assessment

Carry-over is the appearance of an analyte signal in a blank sample that is injected after a high-concentration sample. This can lead to the overestimation of the analyte concentration in subsequent samples. Carry-over is assessed by injecting a blank sample immediately after the ULOQ standard. ich.org Regulatory guidelines specify that the response in the blank sample should not exceed 20% of the LLOQ response for the analyte and 5% for the internal standard. ich.org Bioanalytical methods developed for doxylamine utilizing Doxylamine-d5 as an internal standard have successfully met these acceptance criteria for carry-over. nih.govresearchgate.net

Applications of Doxylamine D5 Succinate in Preclinical Drug Development and Mechanistic Research Methodologies

Methodological Role in In Vitro Drug Metabolism Studies

In vitro drug metabolism studies are crucial for predicting a drug's behavior in vivo. Doxylamine-d5 succinate (B1194679) provides the necessary analytical precision for these assays.

Quantification of Parent Drug in Microsomal Stability Assays

Microsomal stability assays are a cornerstone of early drug discovery, used to estimate the intrinsic clearance of a compound by liver enzymes. In these assays, the test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The rate of disappearance of the parent drug over time is measured to determine its metabolic stability.

The use of a stable isotope-labeled internal standard, such as Doxylamine-d5 succinate, is paramount for accurate quantification in these assays. xenotech.comacanthusresearch.com It is added to the reaction mixture at a known concentration, typically during the quenching step, to normalize for variations in sample processing and instrument response. xenotech.com Since this compound has nearly identical physicochemical properties to doxylamine (B195884), it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer, but is distinguishable by its higher mass. acanthusresearch.com This minimizes variability and allows for precise determination of the remaining parent drug concentration at each time point.

Table 1: Example Data from a Microsomal Stability Assay

Time Point (minutes)Doxylamine Concentration (µM)This compound (Internal Standard) Response (cps)Calculated % Remaining Doxylamine
01.00500,000100
50.85495,00085
150.60505,00060
300.35498,00035
600.10502,00010

This table represents hypothetical data to illustrate the principle.

Use in Hepatocyte Incubation Systems for Metabolic Pathway Elucidation (Analytical Support)

Hepatocyte incubation systems provide a more comprehensive in vitro model for metabolism studies as they contain a full complement of metabolic enzymes and cofactors. These systems are used to identify the metabolic pathways of a drug. Studies have utilized radiolabeled doxylamine, such as [14C]-doxylamine succinate, to trace and identify metabolites in isolated rat hepatocytes. nih.gov The metabolites identified in these systems include doxylamine N-oxide, desmethyldoxylamine, and didesmethyldoxylamine. nih.gov

In modern metabolic pathway elucidation using high-resolution mass spectrometry, this compound serves as an invaluable analytical tool. While the unlabeled drug is incubated with hepatocytes to generate metabolites, the deuterated standard is spiked into the samples prior to analysis. This aids in distinguishing true metabolites from background noise and matrix interferences. The known mass shift between the parent drug and its deuterated standard helps in predicting the masses of the deuterated metabolites, which can be used to confirm the identity of the unlabeled metabolites formed in the incubation. nih.gov

Application in Reaction Phenotyping Methodologies for Enzyme Identification

Reaction phenotyping studies are conducted to identify the specific enzymes responsible for a drug's metabolism. nih.govevotec.com This is critical for predicting potential drug-drug interactions and understanding variability in patient populations due to genetic polymorphisms in drug-metabolizing enzymes. nih.gov The two primary methods for reaction phenotyping are:

Incubations with recombinant human enzymes: The drug is incubated individually with a panel of specific drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) to see which enzyme(s) metabolize the compound. evotec.comenamine.net

Chemical inhibition studies: The drug is incubated with human liver microsomes in the presence and absence of known selective inhibitors for specific enzymes. enamine.net A significant reduction in metabolism in the presence of a specific inhibitor points to that enzyme's involvement.

In both approaches, accurate quantification of the parent drug's depletion is essential. This compound is used as the internal standard in the LC-MS/MS analysis to ensure the precision of these measurements. researchgate.net By comparing the rate of metabolism across the different recombinant enzymes or the degree of inhibition by specific inhibitors, researchers can pinpoint the key enzymes involved in doxylamine clearance.

Analytical Support for In Vivo Animal Pharmacokinetic Methodologies

Following in vitro characterization, the pharmacokinetic properties of a drug are studied in animal models. This compound is crucial for the bioanalytical methods that underpin these in vivo studies. caymanchem.com

Quantitative Bioanalysis in Animal Plasma, Urine, and Tissue Samples

Pharmacokinetic studies in animals, such as rats, are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. researchgate.net These studies involve administering the drug to the animal and collecting biological samples (plasma, urine, and tissues) at various time points. researchgate.netresearchgate.net The concentration of the drug in these samples is then measured to determine key pharmacokinetic parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life.

A sensitive and specific LC-MS/MS method is typically developed and validated for the quantitative determination of doxylamine in these biological matrices. researchgate.net this compound is the ideal internal standard for this purpose. researchgate.netacs.org For instance, in a study investigating the brain distribution of antihistamines in rats, plasma and brain concentrations were measured by LC/MS/MS, demonstrating the utility of such methods in complex matrices. researchgate.net The use of a deuterated internal standard corrects for matrix effects, which can be significant in complex samples like plasma and tissue homogenates, and ensures the accuracy and reproducibility of the pharmacokinetic data. acanthusresearch.com

Table 2: Example Pharmacokinetic Parameters in Rat Plasma

ParameterValue
Cmax (ng/mL)150
Tmax (hours)2.0
AUC (0-t) (ng*h/mL)950
Half-life (hours)4.5

This table represents hypothetical data from a preclinical pharmacokinetic study in rats.

Methodological Aspects of Tissue Distribution Studies Using Labeled Standards

Understanding where a drug distributes in the body is critical for assessing its efficacy and potential toxicity. Traditionally, quantitative whole-body autoradiography (QWBA) with radiolabeled compounds (e.g., ¹⁴C or ³H) has been used to visualize and quantify drug distribution across all tissues in an animal. nih.govbioivt.com However, QWBA does not distinguish between the parent drug and its metabolites. researchgate.net

Mass spectrometric imaging (MSI) is a more recent technique that can simultaneously measure the distribution of the parent compound and its metabolites in whole-body tissue sections without the need for radiolabeling. researchgate.net In MSI, a stable isotope-labeled internal standard, such as this compound, is homogeneously applied to the surface of the tissue section before analysis. researchgate.net This allows for the normalization of the signal and helps to correct for variations in ionization efficiency caused by the different chemical environments across the tissue (i.e., matrix effects). researchgate.net This application provides a more detailed and specific picture of the drug's distribution, helping to identify target tissues and sites of potential accumulation.

Isotopic Tracer Applications in Mechanistic Biochemical Investigations

The use of stable isotope-labeled compounds is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies, providing an unparalleled ability to trace the fate of a drug molecule within a biological system. nih.govbioivt.comnuvisan.com this compound is ideally suited for these applications, enabling researchers to conduct detailed mechanistic investigations into the biochemical transformations of doxylamine.

The primary metabolic pathways for doxylamine have been identified through studies, including those using radiolabeled compounds like ¹⁴C-doxylamine. science.govresearchgate.netnih.gov These major routes include:

N-demethylation: The sequential removal of methyl groups from the tertiary amine, leading to the formation of N-desmethyldoxylamine and N,N-didesmethyldoxylamine. nih.govwho.int

N-oxidation: The formation of doxylamine-N-oxide. nih.gov

Side-chain cleavage: Oxidation and cleavage of the ether side-chain, resulting in various polar metabolites. researchgate.netnih.gov

This compound serves as a powerful tracer to explore the kinetics and mechanisms of these pathways. When co-administered with its non-labeled counterpart, the deuterium-labeled compound can be distinguished by mass spectrometry due to its higher mass. This allows for precise tracking of the parent drug and its metabolites without the need for radioactive labels. acs.org

One of the key applications is in studying the kinetic isotope effect (KIE). juniperpublishers.com The replacement of hydrogen with deuterium (B1214612) at a site of metabolic attack can slow down the rate of the enzymatic reaction because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com By strategically placing the deuterium atoms on the phenyl ring, as in Doxylamine-d5, researchers can investigate whether aromatic hydroxylation is a significant metabolic pathway. If the rate of metabolism is slower for the d5-analog compared to the unlabeled drug, it provides evidence for a KIE, thereby helping to pinpoint specific sites and enzymes (e.g., cytochrome P450s) involved in its biotransformation. nih.govwho.int This approach helps in elucidating complex metabolic maps and understanding potential inter-individual variability in drug metabolism. nih.govresearchgate.net

Development of High-Throughput Analytical Methodologies for Preclinical Screening

In preclinical drug development, it is crucial to have reliable, sensitive, and efficient analytical methods to quantify drug concentrations in biological samples. These measurements are fundamental to defining the pharmacokinetic profile of a new chemical entity. This compound is widely used as an ideal internal standard (IS) in the development and validation of high-throughput analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

The use of a stable isotope-labeled internal standard like Doxylamine-d5 is considered the gold standard for quantitative bioanalysis. acs.org Because it is chemically identical to the analyte (doxylamine), it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects during mass spectrometric detection. However, it is distinguishable by its higher mass-to-charge ratio (m/z). This ensures highly accurate and precise quantification of doxylamine, as the IS effectively compensates for variations during sample preparation, extraction, and analysis.

Numerous studies have detailed the validation of LC-MS/MS methods for doxylamine quantification using Doxylamine-d5 as the internal standard. These methods are essential for preclinical pharmacokinetic screens and later-stage clinical bioequivalence studies. The high sensitivity and specificity of these assays allow for the processing of a large number of samples, which is a requirement for high-throughput screening in the drug discovery pipeline. researchgate.netthe-innovation.org

Below is a table summarizing typical parameters from a validated LC-MS/MS method for the quantification of doxylamine in human plasma, demonstrating the role of Doxylamine-d5.

Table 1: Parameters of a Validated High-Throughput LC-MS/MS Method for Doxylamine Quantification

ParameterDoxylamine (Analyte)Doxylamine-d5 (Internal Standard)Details & Findings
Mass Transition (m/z) 271.0 → 182.0276.2 → 187.3Quantification is achieved using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode, providing high specificity.
Linear Concentration Range 0.500 - 200 ng/mLN/AThe method demonstrates excellent linearity across a clinically relevant concentration range, suitable for pharmacokinetic studies.
Lower Limit of Quantification (LLOQ) 0.500 ng/mLN/AHigh sensitivity allows for accurate measurement of low drug concentrations, crucial for determining terminal elimination phases.
Precision (%CV) < 6.6%N/AIntra- and inter-batch precision are well within regulatory acceptance criteria, indicating high reproducibility.
Accuracy (%RE) -10.6% to 3.7%N/AThe relative error is minimal, demonstrating the method's accuracy in measuring the true concentration of the analyte.
Sample Preparation Protein PrecipitationProtein PrecipitationA simple and rapid protein precipitation method allows for high-throughput sample processing, essential for preclinical screening.

Data compiled from published research findings. [Referenced from multiple sources describing similar methodologies: 2, 3, 4]

Investigation of Isotopic Effects and Their Influence on Analytical Performance

Chromatographic Isotope Effects and Their Impact on Separation Efficiency

The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) can subtly alter the physicochemical properties of a molecule, leading to observable chromatographic isotope effects. nih.gov These effects primarily manifest as shifts in retention time, which can impact the co-elution of the analyte and its deuterated internal standard, a critical factor for accurate quantification. chromatographyonline.commyadlm.org

Analysis of Retention Time Shifts Due to Deuteration

In reversed-phase liquid chromatography (RPLC), deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts. researchgate.netnih.gov This phenomenon, known as the "isotope effect," is generally attributed to the fact that the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor changes in the molecule's polarity and its interaction with the stationary phase. oup.comreddit.com The magnitude of the retention time shift is typically dependent on the number of deuterium atoms and their position within the molecule. researchgate.net While often small, these shifts can be significant enough to cause partial or complete separation of the analyte and the internal standard. chromatographyonline.com For instance, studies have shown that even a slight separation can lead to differential matrix effects, compromising the accuracy of the results. chromatographyonline.comoup.com

Conversely, in normal-phase liquid chromatography, deuterated compounds may exhibit longer retention times. oup.com The specific chromatographic conditions, including the mobile phase composition and the type of stationary phase, play a crucial role in the extent and direction of the retention time shift. reddit.comresearchgate.net

Table 1: Factors Influencing Retention Time Shifts of Deuterated Standards

FactorDescription of Impact
Number of Deuterium Atoms A greater number of deuterium atoms generally leads to a more pronounced retention time shift. chromatographyonline.comresearchgate.net
Position of Deuteration The location of the deuterium atoms within the molecule can affect its polarity and interaction with the stationary phase, influencing the retention time. myadlm.org
Chromatographic Mode In reversed-phase LC, deuterated compounds typically elute earlier, while in normal-phase LC, they may elute later. researchgate.netoup.com
Mobile Phase Composition The composition and gradient of the mobile phase can influence the separation of the analyte and its deuterated standard. chromatographyonline.commyadlm.org
Stationary Phase Chemistry The type of chromatographic column and its stationary phase chemistry are critical in determining the interaction with the analyte and its deuterated analog. reddit.com

Mass Spectrometric Isotope Effects on Ionization Efficiency and Fragmentation

The presence of deuterium atoms in Doxylamine-d5 Succinate (B1194679) can also lead to isotope effects in the mass spectrometer, potentially affecting ionization efficiency and fragmentation patterns. nih.govnih.gov

Characterization of Fragmentation Pathways and Diagnostic Ions for Doxylamine-d5 Succinate

In tandem mass spectrometry (MS/MS), the fragmentation of the precursor ion into product ions is used for quantification. The fragmentation pathways of Doxylamine (B195884) and its deuterated analog are expected to be similar. researchgate.net For Doxylamine, common multiple reaction monitoring (MRM) transitions include m/z 271.0 → 182.0. researchgate.netresearchgate.net For Doxylamine-d5, the corresponding transition would be m/z 276.2 → 187.3, reflecting the five-dalton mass increase due to deuteration. researchgate.netresearchgate.net

Doxylamine is metabolized in the body through pathways such as N-demethylation to form N-desmethyldoxylamine and N,N-didesmethyldoxylamine, as well as N-oxidation and other reactions. who.intnih.govresearchgate.net The fragmentation of these metabolites would also be important to consider in comprehensive metabolic studies. The mass spectral characterization of Doxylamine and its metabolites has been described, providing a basis for understanding the fragmentation of Doxylamine-d5 and its potential metabolites. nih.gov

Table 2: Common Mass Spectrometric Transitions for Doxylamine and Doxylamine-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Doxylamine271.0182.0 researchgate.netresearchgate.net
Doxylamine-d5276.2187.3 researchgate.netresearchgate.net

Potential for Deuterium-Protium Exchange and its Mitigation in Analytical Assays

A significant concern when using deuterated internal standards is the potential for deuterium-protium (D-H) exchange, where deuterium atoms on the labeled standard are replaced by protons from the solvent or matrix. acanthusresearch.com This exchange can compromise the integrity of the internal standard, leading to inaccurate quantification.

The stability of the deuterium label is dependent on its position within the molecule. acanthusresearch.com Deuterium atoms on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups are more susceptible to exchange, especially under acidic or basic conditions. acanthusresearch.commdpi.com The five deuterium atoms in this compound are located on the phenyl ring, which are generally considered to be in non-exchangeable positions under typical analytical conditions. caymanchem.com

However, the potential for back-exchange should always be considered and evaluated during method development. nih.govspringernature.com Strategies to mitigate this risk include:

Controlling pH: Maintaining a neutral pH in sample and solvent preparations can minimize the risk of acid- or base-catalyzed exchange. mdpi.com

Temperature Control: Elevated temperatures can sometimes promote D-H exchange. cdnsciencepub.com Performing sample preparation and analysis at controlled, ambient, or sub-ambient temperatures can be beneficial. nih.gov

Solvent Choice: Using aprotic solvents where possible during extraction and reconstitution steps can reduce the source of protons for exchange.

Method Validation: Stability experiments should be conducted to assess the stability of the deuterated internal standard in the sample matrix and analytical solutions over time. acanthusresearch.com This involves analyzing samples after storage under various conditions to ensure the isotopic purity remains constant. nih.gov

By carefully considering and investigating these isotopic effects, analytical scientists can develop robust and reliable LC-MS/MS methods for the quantification of Doxylamine using this compound as an internal standard, ensuring the generation of high-quality data.

Theoretical Frameworks for Predicting and Explaining Isotopic Effects

The observable differences in the behavior of isotopologues like Doxylamine and Doxylamine-d5 are rooted in fundamental principles of quantum mechanics and statistical mechanics. htslabs.com The theoretical frameworks used to predict and explain these isotopic effects are primarily based on Transition State Theory (TST) and the concept of Zero-Point Energy (ZPE). caymanchem.com

An isotope effect is defined as the change in a molecular property that arises from a change in isotopic mass. The core principle is that because isotopes of an element have the same number of protons and electrons, the potential energy surface governing a chemical reaction is identical for all isotopologues. caymanchem.com Therefore, differences in reaction rates or physical properties are not due to changes in electronic structure but are instead effects of nuclear mass. caymanchem.com

The key factor is the difference in vibrational energy levels. A chemical bond can be modeled as a harmonic oscillator. According to quantum mechanics, even at absolute zero, a molecule retains a minimum amount of vibrational energy, known as the Zero-Point Energy (ZPE). caymanchem.com The ZPE is dependent on the vibrational frequency of the bond, which in turn is dependent on the masses of the atoms forming the bond. A bond involving a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. caymanchem.com Consequently, the C-D bond has a lower ZPE. caymanchem.com

This difference in ZPE is the primary cause of the kinetic isotope effect (KIE), which is the ratio of reaction rates between the light (kL) and heavy (kH) isotopologues (KIE = kL/kH). caymanchem.com For a reaction to occur where a C-H or C-D bond is broken in the rate-determining step (a primary KIE), energy must be supplied to reach the transition state. nih.gov Since the C-D bond starts from a lower energy state (lower ZPE), it requires more activation energy to be broken, resulting in a slower reaction rate compared to the C-H bond. caymanchem.com The C-D bond is effectively stronger than the C-H bond, an effect that can slow metabolic processes and is a key principle in the design of some deuterated drugs. researchgate.netoup.com

Computational chemistry provides powerful tools for predicting and interpreting KIEs. htslabs.com By comparing computed KIEs with experimental values, researchers can validate their computational models and gain deeper insight into reaction mechanisms. htslabs.com Advanced theoretical models often employ a combination of quantum mechanics and molecular mechanics (QM/MM) to represent the potential energy surface and model the bond-breaking and bond-forming processes. researchgate.net Furthermore, methods like path integral simulations can be used to make quantum corrections to classical models and provide highly accurate calculations of KIEs, accounting for effects such as quantum tunneling, where a particle can pass through an energy barrier rather than over it. researchgate.net These computational approaches are essential for accurately modeling the mechanisms and energetics of chemical and enzymatic reactions.

Quality Assurance and Reference Material Characterization for Doxylamine D5 Succinate

Methodologies for Purity Assessment of Deuterated Reference Standards

The purity of a deuterated reference standard is a critical parameter that directly impacts the accuracy of quantitative analytical methods. A multi-pronged approach is typically employed to provide a comprehensive purity assessment, ensuring confidence in the material's certified value.

One of the primary techniques is quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. researchgate.netmdpi.com This method offers a direct measurement of purity without the need for an identical reference standard of the analyte. jst.go.jp The purity is determined by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity. mdpi.com For complex molecules, multiple peaks in the qNMR spectrum may be utilized for a more comprehensive assessment. researchgate.net

The mass balance method is another high-precision approach for purity determination. researchgate.net It is considered a primary method as it can be traced to SI units of mass (kg) and amount of substance (mol). researchgate.net This method involves the separate quantification of all impurities (e.g., organic related substances, water content, residual solvents, non-volatile inorganic content) and subtracting their sum from 100%. The purity value is often calculated using the formula: Purity = (100% - Organic Impurities) x (100% - Volatile Content - Non-Volatile Residue). lgcstandards.com

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors like a Diode-Array Detector (DAD), are widely used to assess the presence of organic impurities. lgcstandards.comd-nb.infoimpactfactor.org HPLC methods are developed to separate the main compound from any related substances that may have formed during synthesis or degradation. d-nb.infoimpactfactor.org The purity is often expressed as a percentage of the main peak area relative to the total peak area in the chromatogram. Suppliers of Doxylamine-d5 Succinate (B1194679) often report purity of >95% as determined by HPLC. lgcstandards.com

The following table summarizes the common methodologies for purity assessment:

Table 1: Methodologies for Purity Assessment

Methodology Principle Application to Deuterated Standards
Quantitative NMR (qNMR) Compares the integral of analyte signals to a certified internal standard of known purity. mdpi.comjst.go.jp Provides an absolute purity value without needing a specific standard for the deuterated compound itself. Can identify and quantify impurities. researchgate.net
Mass Balance Determines purity by subtracting the sum of all identified impurities (water, solvents, inorganic residue) from 100%. researchgate.netlgcstandards.com A primary method providing high accuracy and direct traceability to SI units. researchgate.net

| HPLC | Separates the compound from organic impurities based on physicochemical properties. Purity is typically determined by peak area percentage. d-nb.info | Routinely used to check for the presence of the unlabeled analyte and other related organic impurities. lgcstandards.comtandfonline.com |

During the synthesis of deuterated standards, trace amounts of the unlabeled drug may remain as an impurity. tandfonline.com This cross-contribution is a critical parameter to assess, as it can interfere with the quantification of the native analyte, potentially leading to inaccurate results. tandfonline.com Therefore, purity assessment must specifically address the isotopic purity and the presence of any unlabeled Doxylamine (B195884) Succinate.

Stability Profiling of Doxylamine-d5 Succinate as a Reference Material

Establishing the stability of a reference material under various conditions is essential to ensure its integrity from the time of certification to its use in an analytical laboratory. Stability studies are designed to simulate the conditions the material might encounter during its lifecycle. osf.io

Long-term stability studies evaluate the integrity of the reference material over an extended period when stored under recommended conditions. For this compound, this typically involves storage at low temperatures, such as -20°C, in a dark, dry environment. lgcstandards.comcdnisotopes.com

The process involves analyzing the purity of the material at initial and subsequent time points. For deuterated standards, this often means storing aliquots of the material in a solid form or as a stock solution in a suitable solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net Studies have shown that many deuterated standards remain stable for years when stored properly as a solid at or below 4°C. lgcstandards.com However, long-term stability in solution is not always guaranteed and requires specific examination. lgcstandards.com For instance, some metabolite standards show progressive degradation after three weeks of frozen storage in solution. nih.gov The stability assessment ensures that the certified purity value remains valid throughout the shelf life of the material when stored unopened. lgcstandards.comindustry.gov.au

In a typical laboratory workflow, reference standard stock solutions are subjected to multiple freeze-thaw cycles and may be left on the lab bench at room temperature for periods during sample preparation. osf.ioinnovareacademics.in

Freeze-Thaw Stability: This assessment determines if the compound remains stable after repeated cycles of freezing (e.g., at -20°C or -80°C) and thawing to room temperature. innovareacademics.in Studies on various deuterated standards have shown that many are stable for up to 10 freeze-thaw cycles, although some exceptions exist. nih.govresearchgate.net The validation process involves analyzing quality control (QC) samples after a specified number of cycles and comparing the results to freshly prepared samples. innovareacademics.innih.gov

Bench-Top Stability: This evaluates the stability of the analyte in solution at ambient laboratory temperatures (e.g., 25°C) for a duration that simulates the sample preparation and analysis time. nih.gov For many deuterated standards, stability has been demonstrated for periods ranging from several hours to over 23 hours at room temperature. researchgate.netnih.gov

The table below outlines typical parameters for these stability studies.

Table 2: Stability Study Parameters for Deuterated Reference Materials

Stability Type Conditions Typical Duration Acceptance Criteria
Long-Term Stored at recommended temperature (e.g., -20°C) in the dark. lgcstandards.com Months to years. mdpi.com Purity remains within specified limits of the initial value.
Freeze-Thaw Repeated cycles from frozen storage (e.g., -20°C/-80°C) to room temperature. innovareacademics.in 3 to 10 cycles. nih.govresearchgate.netnih.gov Analyte concentration within ±15% of nominal values. osf.ioinnovareacademics.in

| Bench-Top | Kept at ambient laboratory temperature (e.g., 25°C). nih.gov | 6 to 24 hours. researchgate.netnih.gov | Analyte concentration within ±15% of nominal values. osf.io |

Long-Term Storage Stability Investigations

Development and Certification of this compound as a Certified Reference Material (CRM)

The development of this compound as a Certified Reference Material (CRM) is a meticulous process that confers a higher level of quality assurance. A CRM is produced and certified in accordance with international standards such as ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for the competence of testing and calibration laboratories).

The certification process involves:

Synthesis and Purification: Synthesis of the deuterated compound, followed by rigorous purification to achieve the highest possible purity.

Comprehensive Characterization: The material's identity is confirmed using techniques like NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Its purity is then assigned using primary methods like qNMR and/or mass balance, as described in section 6.1. researchgate.net

Homogeneity and Stability Assessment: Studies are conducted to ensure that the entire batch of the material is homogeneous and that it will remain stable within its shelf life. lgcstandards.comindustry.gov.au

Value Assignment and Uncertainty Calculation: A certified property value (e.g., purity as a mass fraction) is assigned. A crucial part of the certification is the calculation of the measurement uncertainty associated with this value, which is determined according to guidelines like ISO Guide 35. lgcstandards.com

Certificate of Analysis (CoA): A comprehensive Certificate of Analysis is issued, which includes the certified value and its uncertainty, a statement of metrological traceability, instructions for proper use and storage, and the expiration date. industry.gov.au

While Doxylamine Succinate is available as a CRM, this compound is often supplied as a reference standard intended for use as an internal standard. caymanchem.com When designated as a CRM, it provides the highest level of confidence for its use in quantitative assays.

Best Practices for Handling and Storage of Deuterated Internal Standards

Proper handling and storage are paramount to maintaining the integrity of this compound reference material. Failure to adhere to best practices can lead to degradation, contamination, or changes in concentration, compromising analytical results.

Storage:

The material should be stored at the recommended temperature, typically -20°C, in a dark, dry place. lgcstandards.com

It should be kept in its original, tightly sealed container to prevent contamination and degradation from moisture or air. industry.gov.au Unopened ampoules or vials provide the most stable environment. lgcstandards.com

Once a container is opened, the long-term stability guarantee may no longer apply, and in-house stability trials may be recommended. lgcstandards.comindustry.gov.au

Handling:

Before opening, the container should be allowed to equilibrate to room temperature to prevent condensation of moisture onto the cold solid material. industry.gov.au

Use appropriate personal protective equipment, such as gloves and safety glasses, as the toxicological properties of deuterated compounds may not be fully known. cdnisotopes.com

For preparing stock solutions, use high-purity, non-protic solvents such as acetonitrile, acetone (B3395972), or methanol, unless otherwise specified. researchgate.netindustry.gov.au Acidic or basic solutions should generally be avoided as they can promote deuterium-hydrogen exchange over time. researchgate.net

Solutions should be stored under the same recommended conditions as the neat material (cold and dark) and their stability should be verified if stored for extended periods.

The following table summarizes key handling and storage practices.

Table 3: Best Practices for Handling and Storage

Aspect Recommendation Rationale
Storage Temperature Store at or below -20°C. lgcstandards.com Minimizes degradation and preserves long-term stability.
Container Keep in original, tightly sealed, light-resistant container. industry.gov.au Protects from light, moisture, and atmospheric contaminants.
Reconstitution Solvent Use high-purity, non-protic solvents (e.g., acetonitrile). industry.gov.au Avoids potential degradation or deuterium (B1214612) exchange that can occur in acidic or basic aqueous solutions. researchgate.net
Handling Procedure Equilibrate container to room temperature before opening. industry.gov.au Prevents moisture condensation on the compound.

| Opened Vials | Conduct in-house stability checks for opened materials. lgcstandards.com | The shelf-life provided by the manufacturer applies to unopened containers. |


Emerging Research Directions and Methodological Advancements Involving Doxylamine D5 Succinate

Integration into Multi-Analyte Bioanalytical Platforms for Polypharmacology Studies

The use of Doxylamine-d5 succinate (B1194679) as an internal standard is becoming increasingly integral to multi-analyte bioanalytical platforms, which are essential for polypharmacology studies. These platforms often utilize techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to simultaneously quantify multiple drugs and their metabolites from a single biological sample. researchgate.net The chemical stability and distinct mass of Doxylamine-d5 succinate make it an ideal internal standard, ensuring accurate and precise quantification of the non-deuterated parent drug, doxylamine (B195884), alongside other compounds.

In a study focused on developing a method for the simultaneous determination of dextromethorphan, dextrorphan, and doxylamine in human plasma, this compound was employed as the internal standard. researchgate.net This method, utilizing HPLC-ESI-MS/MS, demonstrated high sensitivity and specificity, which is crucial for pharmacokinetic studies where multiple drugs are administered concurrently. researchgate.net The retention times and mass-to-charge ratios (m/z) for doxylamine and its deuterated counterpart are distinct, allowing for clear separation and quantification. For instance, the multiple reaction monitoring (MRM) transitions were m/z 271.0→182.0 for doxylamine and m/z 276.2→187.3 for Doxylamine-d5.

Advances in Automated Sample Preparation Coupled with Deuterated Internal Standards

Automation in sample preparation has significantly enhanced the throughput and reproducibility of bioanalytical methods. sciex.com When coupled with the use of deuterated internal standards such as this compound, these automated systems provide a robust framework for high-throughput screening and routine analysis in clinical and research laboratories. sciex.comnih.gov Automated liquid handlers, like the Beckman Coulter Biomek 4000 Workstation, can perform tasks such as pipetting, mixing, and transferring samples with high precision, minimizing human error and variability. sciex.com

The process typically involves adding the deuterated internal standard to the biological matrix (e.g., plasma, urine) at the beginning of the sample preparation workflow. sciex.com This ensures that any loss of analyte during subsequent extraction steps is compensated for, leading to more accurate quantification. Techniques like salting-out assisted liquid-liquid extraction (SALLE) have been automated and are particularly effective for a wide range of compounds. nih.gov

The benefits of this approach include:

Increased Throughput: Automated systems can process a large number of samples in a short period. A full plate of 96 samples can often be processed in under an hour. sciex.com

Improved Reproducibility: Automation minimizes the variability introduced by manual sample handling. sciex.com

Enhanced Accuracy: The use of a deuterated internal standard from the initial step corrects for variations in extraction efficiency and matrix effects. nih.gov

A study on the analysis of multiple drugs of abuse in oral fluids demonstrated a fully automated sample preparation procedure that enabled the direct injection of extracts into the LC-MS/MS system, significantly streamlining the workflow. nih.gov

Application in Quantitative Metabolomics and Lipidomics Methodologies

While direct research specifically applying this compound in broad metabolomics and lipidomics studies is not extensively documented, the principles underlying its use as an internal standard are fundamental to these fields. nih.govnih.gov Quantitative metabolomics and lipidomics aim to measure the absolute or relative concentrations of numerous small molecules in a biological system. nih.gov The use of stable isotope-labeled internal standards is a critical component of these methodologies to ensure data quality and accuracy. nih.gov

In a typical untargeted metabolomics workflow, a suite of deuterated standards is added to the sample prior to extraction and analysis by GC-MS or LC-MS. nih.gov This allows for the correction of analytical variability and aids in the identification and quantification of metabolites. nih.govnih.gov For example, a study on undiagnosed diseases utilized a variety of deuterated internal standards like malonic acid-d4, succinic acid-d4, and glycine-d5 (B27879) for their metabolomics analysis. nih.gov

Given that doxylamine is a metabolite itself, this compound could theoretically be incorporated into targeted or semi-targeted metabolomics panels that include xenobiotics and their metabolic pathways. nih.govhmdb.ca This would be particularly relevant in studies investigating the metabolic effects of medications or in toxicological screenings. The LIPID MAPS® consortium provides a comprehensive classification system for lipids, and similar structured approaches in metabolomics benefit from the precision afforded by deuterated standards. nih.gov

Novel Approaches for De Novo Synthesis of Site-Specific Deuterated Doxylamine Analogs

The synthesis of deuterated compounds is a crucial area of research, providing the essential internal standards for quantitative analysis. researchgate.net While specific literature on the de novo synthesis of this compound is proprietary to manufacturers, general advancements in deuteration techniques are applicable. synzeal.com The "d5" designation indicates that five deuterium (B1214612) atoms have been incorporated into the phenyl group of the doxylamine molecule. caymanchem.comlgcstandards.com

Novel methods for site-specific deuteration are continually being developed. These often involve transition-metal-catalyzed hydrogen-deuterium exchange reactions. researchgate.netresearchgate.net For instance, ruthenium and iridium catalysts have been shown to be effective for the selective deuteration of various organic molecules, including those with alcohol and aromatic functionalities relevant to the doxylamine structure. researchgate.netacs.org

Some emerging strategies include:

Catalytic H/D Exchange: Using deuterium oxide (D2O) as an inexpensive and readily available deuterium source with metal catalysts to selectively replace hydrogen atoms. researchgate.netresearchgate.net

Directed Deuteration: Employing directing groups on a molecule to guide the catalyst to a specific site for deuteration. acs.org

Synthesis from Deuterated Precursors: Building the molecule from starting materials that are already deuterated. A search for upstream products for a related compound, 1-PHENYL-1-(2-PYRIDYL)ETHANOL, shows precursors like pyridine (B92270) and acetophenone, which could potentially be sourced in their deuterated forms for synthesis. lookchem.com

Research into more efficient and selective catalytic systems is ongoing, aiming to reduce costs and improve the purity of the final deuterated product. researchgate.netacs.org

Computational Chemistry and In Silico Modeling of Deuterium-Related Phenomena

Computational chemistry and in silico modeling are powerful tools for understanding and predicting chemical phenomena, including those related to deuteration. nih.govmdpi.com These methods can be applied to study the properties of this compound and to rationalize its behavior in analytical systems.

Key areas of application include:

Predicting Isotope Effects: The kinetic isotope effect (KIE), where the C-D bond is stronger and reacts more slowly than a C-H bond, is a well-known phenomenon. acs.org Computational models can predict the magnitude of the KIE, which can influence the metabolic stability of a drug. This is a core principle in the development of "deuterated drugs" designed to have improved pharmacokinetic profiles. acs.org

Modeling Chromatographic Behavior: In silico models can help predict the retention times and separation of analytes and their deuterated internal standards in chromatography. While Doxylamine and Doxylamine-d5 are expected to have very similar retention times, subtle differences can occur, which can be modeled.

Structure-Activity Relationship (SAR) Modeling: Computational tools can be used to build models that predict the interaction of molecules with biological targets. mdpi.comresearchgate.net While primarily used for drug discovery, these models can also be used to understand how deuteration might subtly alter the binding affinity of a molecule.

Simulation of Mass Spectra: The fragmentation patterns observed in mass spectrometry can be predicted using computational methods, aiding in the identification of metabolites and the design of sensitive MRM transitions for quantification.

Synergistic approaches that combine in silico modeling with in vitro experiments are becoming increasingly common for the rational design of everything from new drugs to drug delivery systems. nih.gov These computational insights can accelerate the development and validation of analytical methods that rely on deuterated standards like this compound.

Q & A

Q. What analytical techniques are validated for quantifying Doxylamine-d5 Succinate in biological matrices?

Methodological Answer:

  • High-performance liquid chromatography (HPLC) with UV detection is commonly used due to its sensitivity and specificity for deuterated compounds.
  • Gas chromatography coupled with nitrogen-phosphorus detection (GC-NPD) has also been validated for pharmacokinetic studies, as deuterium substitution alters retention times, enabling differentiation from non-deuterated analogs .
  • Mass spectrometry (MS) is recommended for isotopic purity assessment, leveraging mass shifts caused by deuterium labeling .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin contact or inhalation .
  • Work in a fume hood or well-ventilated area to minimize exposure to airborne particles.
  • Store at -20°C in airtight containers to prevent degradation; monitor stability over time using thermal gravimetric analysis (TGA) .

Q. How should researchers account for isotopic effects in metabolic studies involving this compound?

Methodological Answer:

  • Conduct parallel experiments with non-deuterated Doxylamine Succinate to control for kinetic isotope effects (KIEs) on metabolic rates.
  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track deuterium retention in metabolites, ensuring accurate quantification of isotopic exchange .

Advanced Research Questions

Q. How can a full factorial design optimize synthesis parameters for this compound to maximize isotopic purity?

Methodological Answer:

  • Define independent variables (e.g., deuterium incorporation pressure, reaction temperature, catalyst concentration) and response variables (e.g., isotopic purity, yield).
  • Use a 3³ full factorial design to test interactions between variables. Analyze results via ANOVA to identify significant factors (e.g., pressure and temperature synergistically affect deuterium labeling efficiency) .
  • Validate optimal conditions using response surface methodology (RSM) to refine parameter ranges .

Q. What statistical methods resolve contradictions in reported receptor binding affinities of this compound across studies?

Methodological Answer:

  • Perform meta-analysis with mixed-effects models to account for inter-study variability (e.g., differences in assay protocols or cell lines).
  • Apply principal component analysis (PCA) to isolate confounding variables (e.g., pH, solvent composition) that may influence binding measurements .
  • Validate findings using isothermal titration calorimetry (ITC) to directly measure binding thermodynamics under standardized conditions .

Q. How do deuterium substitutions in this compound impact its pharmacokinetic parameters in comparative metabolic studies?

Methodological Answer:

  • Use compartmental modeling to compare absorption rates (Ka) and clearance (CL) between deuterated and non-deuterated forms.
  • Employ stable isotope-labeled tracer techniques to track systemic exposure and metabolite formation in vivo.
  • Note that deuterium can reduce hepatic clearance due to the "deuterium switch" effect, altering half-life (t½) and area under the curve (AUC) .

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Implement quality-by-design (QbD) principles, including critical process parameter (CPP) monitoring (e.g., temperature gradients, stirring rates).
  • Characterize batches using nuclear magnetic resonance (NMR) and high-resolution MS to detect isotopic impurities.
  • Standardize purification protocols, such as preparative HPLC with deuterated solvent systems, to ensure consistency .

Methodological Guidelines for Data Reporting

Q. How should researchers present isotopic purity data for this compound in compliance with journal standards?

Methodological Answer:

  • Report isotopic enrichment (%) using MS data, specifying the m/z ratios of deuterated vs. non-deuterated ions.
  • Include chromatograms with baseline separation of isotopic peaks to demonstrate analytical resolution.
  • Adhere to IUPAC guidelines for labeling stable isotopes in figures and tables .

Q. What protocols ensure reproducibility in this compound-based neuropharmacological assays?

Methodological Answer:

  • Pre-treat biological samples with protease inhibitors to prevent degradation during storage.
  • Normalize data to internal standards (e.g., deuterated analogs of related neurotransmitters) to correct for matrix effects.
  • Validate assay sensitivity via limit of detection (LOD) and limit of quantification (LOQ) calculations using serial dilutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.